Echimidine N-oxide, HPLC Grade
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Overview
Description
Echimidine N-oxide, HPLC Grade, is a pyrrolizidine alkaloid derivative. It is primarily used as a reference substance in analytical chemistry due to its high purity and stability. The compound is known for its hepatotoxic properties and is often studied in the context of food safety and toxicology .
Preparation Methods
Synthetic Routes and Reaction Conditions
Echimidine N-oxide can be synthesized from its parent compound, echimidine, through an oxidation reaction. The oxidation is typically carried out using oxidizing agents such as hydrogen peroxide or peracids under controlled conditions to ensure the formation of the N-oxide .
Industrial Production Methods
Industrial production of Echimidine N-oxide involves the extraction of echimidine from plant sources, followed by its oxidation. The extraction process usually employs solvents like methanol or ethanol, and the oxidation is performed using industrial-scale oxidizing agents. The final product is then purified using high-performance liquid chromatography (HPLC) to achieve the desired grade .
Chemical Reactions Analysis
Types of Reactions
Echimidine N-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of other oxidized derivatives.
Reduction: Reduction of Echimidine N-oxide can revert it back to echimidine.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Zinc dust in the presence of sulfuric acid.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Higher oxidized derivatives.
Reduction: Echimidine.
Substitution: Various substituted pyrrolizidine alkaloids.
Scientific Research Applications
Echimidine N-oxide is extensively used in scientific research due to its unique properties:
Chemistry: Used as a reference standard in HPLC for the analysis of pyrrolizidine alkaloids.
Biology: Studied for its toxicological effects on liver cells.
Medicine: Investigated for its potential hepatotoxic effects and its role in food safety.
Mechanism of Action
Echimidine N-oxide exerts its effects primarily through its interaction with liver cells. The compound is metabolized in the liver to form reactive intermediates that can bind to cellular macromolecules, leading to cell damage and hepatotoxicity. The primary molecular targets include DNA and proteins, which are modified by the reactive intermediates, leading to cellular dysfunction and toxicity .
Comparison with Similar Compounds
Similar Compounds
- Heliotrine N-oxide
- Senecivernine N-oxide
- Erucifoline N-oxide
- Monocrotaline N-oxide
Uniqueness
Echimidine N-oxide is unique due to its specific structure and the particular toxicological profile it exhibits. While other pyrrolizidine alkaloid N-oxides share similar toxic properties, Echimidine N-oxide is often used as a reference standard due to its well-characterized chemical and toxicological properties .
Properties
Molecular Formula |
C20H31NO8 |
---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
[(7R,8R)-7-[(Z)-2-methylbut-2-enoyl]oxy-4-oxido-5,6,7,8-tetrahydro-3H-pyrrolizin-4-ium-1-yl]methyl 2,3-dihydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate |
InChI |
InChI=1S/C20H31NO8/c1-6-12(2)17(23)29-15-8-10-21(27)9-7-14(16(15)21)11-28-18(24)20(26,13(3)22)19(4,5)25/h6-7,13,15-16,22,25-26H,8-11H2,1-5H3/b12-6-/t13-,15+,16+,20?,21?/m0/s1 |
InChI Key |
KDJGEXAPDZNXSD-FIYUHPBMSA-N |
Isomeric SMILES |
C/C=C(/C)\C(=O)O[C@@H]1CC[N+]2([C@@H]1C(=CC2)COC(=O)C([C@H](C)O)(C(C)(C)O)O)[O-] |
Canonical SMILES |
CC=C(C)C(=O)OC1CC[N+]2(C1C(=CC2)COC(=O)C(C(C)O)(C(C)(C)O)O)[O-] |
Origin of Product |
United States |
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